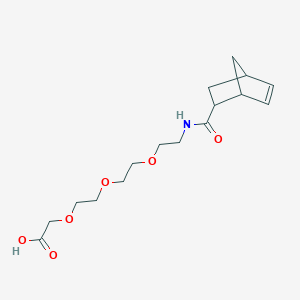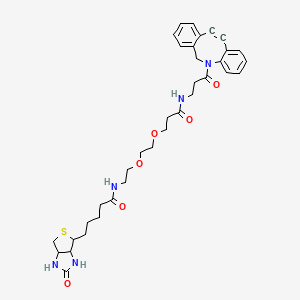
DBCO-NH-PEG2-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NH-PEG2-Biotin is a compound that combines dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and biotin. This compound is particularly useful in bioconjugation and bioorthogonal chemistry due to its ability to react with azide groups in a copper-free click chemistry reaction. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NH-PEG2-Biotin typically involves the conjugation of DBCO to a PEG linker, followed by the attachment of biotin. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is typically stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: DBCO-NH-PEG2-Biotin primarily undergoes bioorthogonal click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free, making it suitable for biological applications where copper can be toxic .
Common Reagents and Conditions: The primary reagent for the SPAAC reaction is an azide-functionalized biomolecule. The reaction conditions are mild and do not require a catalyst, which is advantageous for maintaining the integrity of sensitive biological samples .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-functionalized biomolecule. This stable linkage is crucial for applications in bioconjugation and labeling .
Scientific Research Applications
Chemistry: In chemistry, DBCO-NH-PEG2-Biotin is used for site-specific labeling of biomolecules. This allows for precise modifications and the study of molecular interactions .
Biology: In biological research, the compound is employed for labeling proteins, nucleic acids, and other biomolecules. The biotin moiety enables easy detection and purification using avidin or streptavidin-based systems .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging .
Industry: In industrial applications, the compound is used in the production of bioconjugates for various assays and diagnostic tools. Its stability and specificity make it a reliable reagent for large-scale production .
Mechanism of Action
DBCO-NH-PEG2-Biotin exerts its effects through the SPAAC reaction, where the DBCO moiety reacts with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes. The biotin moiety binds strongly to avidin or streptavidin, allowing for easy detection and purification of the conjugated biomolecule .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-PEG4-Biotin
- DBCO-NHCO-PEG2-Biotin
- DBCO-PEG-Biotin
Uniqueness: DBCO-NH-PEG2-Biotin is unique due to its specific combination of DBCO, PEG, and biotin. This combination allows for efficient and stable bioconjugation through the SPAAC reaction, while the PEG linker enhances solubility and reduces steric hindrance. The biotin moiety provides strong binding to avidin or streptavidin, making it highly effective for various applications .
Properties
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6S/c41-31(12-6-5-11-30-34-28(24-47-30)38-35(44)39-34)37-18-20-46-22-21-45-19-16-32(42)36-17-15-33(43)40-23-27-9-2-1-7-25(27)13-14-26-8-3-4-10-29(26)40/h1-4,7-10,28,30,34H,5-6,11-12,15-24H2,(H,36,42)(H,37,41)(H2,38,39,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFFRUVIQXDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
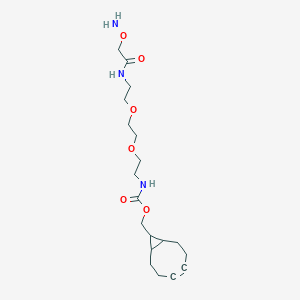
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)
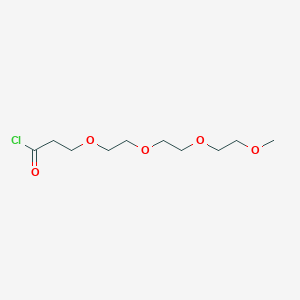
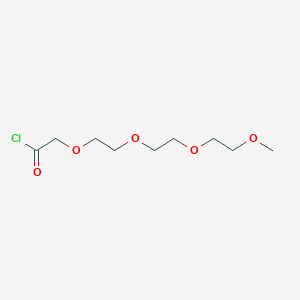
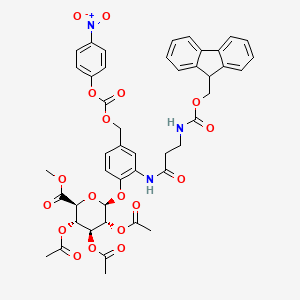

![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
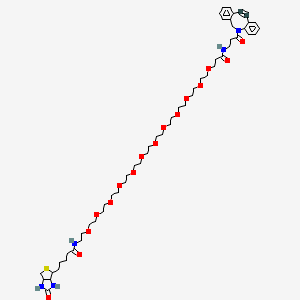
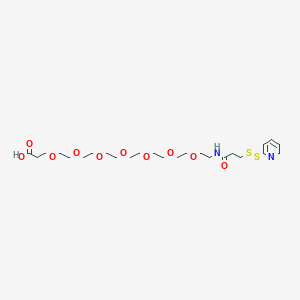
![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
